molecular formula C21H30O3 B1663944 Hydroxyprogesterone CAS No. 68-96-2

Hydroxyprogesterone

Cat. No.: B1663944
CAS No.: 68-96-2
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-CEGNMAFCSA-N
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Mechanism of Action

Target of Action

Hydroxyprogesterone, a synthetic progestin, primarily targets progesterone receptors located in various tissues such as the uterus, ovaries, breasts, and the central nervous system . These receptors play a crucial role in the female reproductive system, particularly in maintaining pregnancy .

Mode of Action

This compound acts by binding to progesterone receptors, leading to an increased interaction between progesterone and its receptors . In certain uses, the action of this compound caproate results in the suppression of testicular androgen production via suppression of luteinizing hormone secretion .

Biochemical Pathways

This compound affects the steroid hormone biosynthesis pathway . This pathway involves several enzymes, including 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which play critical roles in the biosynthesis of all steroid hormones . Additionally, this compound can also be involved in the “backdoor” pathway of androgen biosynthesis .

Pharmacokinetics

After intramuscular injection, peak serum levels of this compound caproate appear after 3-7 days . The compound is extensively metabolized, with conjugated metabolites including sulfated and glucuronidated products . In vitro data suggest that the metabolism of this compound caproate is predominantly mediated by CYP3A4 and CYP3A5 . Both conjugated metabolites and free steroids are excreted in the urine and feces .

Result of Action

The action of this compound leads to a variety of effects at the molecular and cellular levels. It transforms proliferative endometrium into secretory endometrium, induces mammary gland duct development, and inhibits the production and/or release of gonadotropic hormone . It also results in an anti-inflammatory effect, which blunts the proinflammatory state that occurs with the initiation of labor, and maintains uterine quiescence by stabilizing progesterone acting on the myometrium .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy), and the overall health status can impact the efficacy and stability of this compound.

Safety and Hazards

Hydroxyprogesterone should be handled in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not breathe dust .

Future Directions

The use of progesterone for the prevention of preterm birth is included in ACOG Practice Bulletin No. 234, “Prediction and Prevention of Spontaneous Preterm Birth” . Updated recommendations are being made for the use of progesterone in different scenarios . The FDA’s decision to withdraw approval of Makena will significantly impact access to and availability of 17-OHPC for the prevention of preterm birth . Whether this intervention would be useful in a subset of people requires future study .

Biochemical Analysis

Biochemical Properties

Hydroxyprogesterone interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme 21-hydroxylase, which is involved in the biosynthesis of cortisol . It is also a substrate for the enzyme 17α-hydroxylase/17,20-lyase, which is involved in the biosynthesis of androgens . These interactions are critical for the production of essential hormones in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . This binding can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to and stimulates the transcriptional activity of the glucocorticoid receptor . It also influences the activity of enzymes involved in steroid hormone biosynthesis, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the administration of this compound can promote the pathogenesis of hyperglycemia and insulin resistance over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, one study found that the administration of this compound in lean mice promoted the pathogenesis of hyperglycemia and insulin resistance

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the biosynthesis of cortisol and androgens . The enzymes 21-hydroxylase and 17α-hydroxylase/17,20-lyase, which this compound interacts with, are critical for these metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively protein-bound in the plasma, indicating that it may interact with various transporters or binding proteins

Subcellular Localization

It is known that the enzymes it interacts with, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase, are located in the endoplasmic reticulum and mitochondria This suggests that this compound may also be localized to these subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone via the action of the enzyme 17α-hydroxylase (encoded by CYP17A1) . The synthetic route involves the hydroxylation of progesterone at the 17α position. This reaction typically requires specific conditions, including the presence of molecular oxygen and a suitable cofactor such as NADPH.

Industrial Production Methods: In industrial settings, this compound is often produced using high-throughput liquid chromatography coupled with mass spectrometry (LC-MS/MS) for quantification . The process involves the extraction of this compound from biological samples, followed by chromatographic separation and mass spectrometric detection. This method ensures high sensitivity and specificity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products:

    Oxidation: 17α-hydroxyprogesterone caproate

    Reduction: Reduced steroidal derivatives

    Substitution: Functionalized this compound derivatives

Scientific Research Applications

Hydroxyprogesterone has a wide range of scientific research applications:

Comparison with Similar Compounds

    Progesterone: The parent compound from which hydroxyprogesterone is derived.

    17α-hydroxyprogesterone caproate: A derivative used in medical applications.

    Medroxyprogesterone acetate: A synthetic progestin with similar properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the 17α position, which distinguishes it from other progestogens. This structural feature allows it to participate in unique biochemical pathways and exert distinct physiological effects .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040747, DTXSID00859075
Record name 17alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00648 mg/mL
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/, IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

CAS No.

68-96-2, 110850-01-6
Record name 17-Hydroxyprogesterone
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Record name Hydroxyprogesterone [INN:BAN]
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Record name Hydroxyprogesterone
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Record name 17-Hydroxyprogesterone
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Record name 17alpha-Hydroxyprogesterone
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Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
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Record name Hydroxyprogesterone
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Record name HYDROXYPROGESTERONE
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Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
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Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 219 - 220 °C
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyprogesterone
Reactant of Route 2
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Reactant of Route 3
Hydroxyprogesterone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Hydroxyprogesterone

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